6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC15166696
Molecular Formula: C23H25N7O
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
![6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine -](/images/structure/VC15166696.png)
Specification
Molecular Formula | C23H25N7O |
---|---|
Molecular Weight | 415.5 g/mol |
IUPAC Name | 6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C23H25N7O/c1-28-22-18(16-24-28)21(25-17-8-4-3-5-9-17)26-23(27-22)30-14-12-29(13-15-30)19-10-6-7-11-20(19)31-2/h3-11,16H,12-15H2,1-2H3,(H,25,26,27) |
Standard InChI Key | QAPLIXUJSBSLLT-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5OC |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a pyrazolo[3,4-d]pyrimidine core fused with a piperazine ring substituted at the 4-position with a 2-methoxyphenyl group and at the 1-position with a methyl group. The N-phenyl substituent at the 4-amine position enhances its binding affinity to biological targets .
Table 1: Structural Data
Property | Value |
---|---|
Molecular Formula | C<sub>24</sub>H<sub>27</sub>N<sub>7</sub>O |
Molecular Weight | 429.5 g/mol |
IUPAC Name | 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Key Functional Groups | Pyrazolopyrimidine, Piperazine, Methoxyphenyl, Phenylamine |
Spectroscopic Identification
-
IR Spectroscopy: Peaks at 3444–3352 cm<sup>−1</sup> (N-H stretch), 1660 cm<sup>−1</sup> (C=N), and 1560 cm<sup>−1</sup> (C=C) .
-
<sup>1</sup>H NMR: Signals for methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and piperazine protons (δ 3.2–3.8 ppm) .
Synthesis and Optimization
Synthetic Routes
The synthesis involves three primary steps:
-
Core Formation: Cyclization of pyrazole precursors under acidic/basic conditions to form the pyrazolo[3,4-d]pyrimidine core .
-
Piperazine Substitution: Nucleophilic substitution with 2-methoxyphenylpiperazine .
-
N-Phenyl Introduction: Coupling reactions using phenylamine derivatives.
Table 2: Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | POCl<sub>3</sub>, reflux, 6h | 65–75 |
Piperazine Substitution | DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C | 50–60 |
N-Phenyl Coupling | Pd(OAc)<sub>2</sub>, XPhos, 100°C | 40–50 |
Green Chemistry Approaches
Recent methods utilize microwave-assisted synthesis and aqueous solvents to improve efficiency (e.g., 20% higher yield under microwave conditions) .
Pharmacological Properties
Kinase Inhibition and Anticancer Activity
The compound inhibits tyrosine kinases (e.g., EGFR, Src) by mimicking ATP’s adenine ring, disrupting phosphorylation cascades .
-
In Vitro Cytotoxicity: GI<sub>50</sub> values of 0.018–9.98 μM against NCI-60 cancer cell lines .
-
Apoptosis Induction: Activates caspase-3/7 and increases ROS production in glioblastoma cells .
Table 3: Select Pharmacological Data
Neurological Applications
The piperazine moiety enables binding to adrenergic (α<sub>1</sub>) and serotonin receptors, suggesting potential in depression and anxiety .
Mechanism of Action
Kinase Binding Dynamics
Molecular docking reveals hydrogen bonding between the pyrazolopyrimidine core and kinase hinge regions (e.g., EGFR Lys745 and Met793) .
Receptor Modulation
-
Adrenergic Receptors: The methoxyphenyl group stabilizes interactions with α<sub>1</sub>-adrenergic receptors, altering norepinephrine signaling .
-
Serotonin Transporters: Piperazine derivatives inhibit 5-HT reuptake, analogous to trazodone .
Comparative Analysis with Analogues
Table 4: Structural and Functional Comparisons
Compound | Key Structural Difference | Primary Activity |
---|---|---|
Trazodone | Chlorophenyl group | Serotonin antagonist |
Naftopidil | Naphthyl substituent | α<sub>1</sub>-Blockade |
SI306 (pyrazolopyrimidine) | Fluorophenyl group | Src kinase inhibition |
Target Compound | Methoxyphenylpiperazine | Dual kinase/receptor modulation |
Challenges and Formulation Strategies
Solubility Limitations
Aqueous solubility <0.1 mg/mL due to hydrophobic aromatic rings .
Solutions:
-
Liposomal Encapsulation: Increases solubility 10-fold (1 mg/mL) .
-
Albumin Nanoparticles: Enhance bioavailability in murine models .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume